molecular formula C19H24O5 B3966418 Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate

Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate

Cat. No.: B3966418
M. Wt: 332.4 g/mol
InChI Key: PLCXHBPPQGVIKL-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate is an organic compound with a complex structure that includes a benzyl group, multiple methyl groups, and a dioxooxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate typically involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate involves its interaction with specific molecular targets. The benzyl group and the dioxooxane ring play crucial roles in its reactivity. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-benzyl-2,4-dioxooxane-3-carboxylate: Lacks the tetramethyl groups, resulting in different reactivity and applications.

    Methyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Benzyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate: Contains an additional benzyl group, altering its chemical properties.

Properties

IUPAC Name

ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-6-23-15(21)19(12-13-10-8-7-9-11-13)14(20)17(2,3)18(4,5)24-16(19)22/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCXHBPPQGVIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)C(C(OC1=O)(C)C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate
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Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate
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Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate
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Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate

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